molecular formula C18H23N3O3 B2975345 2-((2-(Dimethylamino)ethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid CAS No. 1098619-63-6

2-((2-(Dimethylamino)ethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

Cat. No.: B2975345
CAS No.: 1098619-63-6
M. Wt: 329.4
InChI Key: ITEPFKRQJGADJK-UHFFFAOYSA-N
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Description

2-((2-(Dimethylamino)ethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a combination of dimethylamino, naphthyl, and oxobutanoic acid groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Dimethylamino)ethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of naphthalene-2-amine with a suitable acylating agent to form an intermediate naphthyl amide.

    Dimethylaminoethylation: The intermediate is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to introduce the dimethylaminoethyl group.

    Oxobutanoic Acid Formation: Finally, the compound is subjected to a reaction with a suitable oxobutanoic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Dimethylamino)ethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or naphthyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Naphthyl oxides or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((2-(Dimethylamino)ethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or ligand in studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism by which 2-((2-(Dimethylamino)ethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-((2-(Dimethylamino)ethyl)amino)-4-(phenylamino)-4-oxobutanoic acid: Similar structure but with a phenyl group instead of a naphthyl group.

    2-((2-(Dimethylamino)ethyl)amino)-4-(pyridin-2-ylamino)-4-oxobutanoic acid: Contains a pyridine ring instead of a naphthalene ring.

Uniqueness

The presence of the naphthyl group in 2-((2-(Dimethylamino)ethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid imparts unique electronic and steric properties, making it distinct from similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

2-[2-(dimethylamino)ethylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-21(2)10-9-19-16(18(23)24)12-17(22)20-15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11,16,19H,9-10,12H2,1-2H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEPFKRQJGADJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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